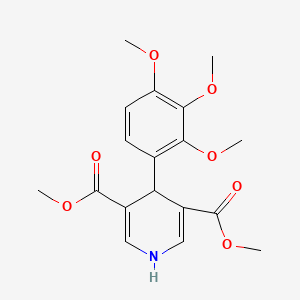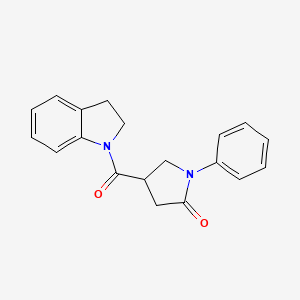
dimethyl 4-(2,3,4-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TTP488 is a small molecule that has been shown to have potential therapeutic effects in a variety of conditions, including Alzheimer's disease, diabetes, and cancer. It was first synthesized in 2001 by researchers at Torrey Pines Institute for Molecular Studies, and has since been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of TTP488 is not fully understood, but it is thought to act by inhibiting the binding of the receptor RAGE (receptor for advanced glycation end products) to its ligands. RAGE is involved in a variety of cellular processes, including inflammation, cell proliferation, and cell migration. By inhibiting the binding of RAGE to its ligands, TTP488 is thought to reduce inflammation and improve cellular function.
Biochemical and Physiological Effects:
TTP488 has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, improve cognitive function, and enhance insulin sensitivity. It has also been shown to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy. These effects are thought to be due to the ability of TTP488 to inhibit the binding of RAGE to its ligands.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TTP488 is that it is a small molecule that can be easily synthesized and modified. This makes it an attractive candidate for drug development. However, one limitation of TTP488 is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cellular contexts.
Orientations Futures
There are several future directions for research on TTP488. One area of interest is the development of TTP488 as a therapeutic agent for Alzheimer's disease. Another area of interest is the development of TTP488 as a therapeutic agent for cancer. Additionally, further research is needed to fully understand the mechanism of action of TTP488 and its effects in different cellular contexts.
Méthodes De Synthèse
The synthesis of TTP488 involves several steps, including the reaction of 2,3,4-trimethoxybenzaldehyde with diethyl malonate to form the corresponding diethyl ester. This ester is then reacted with hydrazine to form the hydrazone, which is subsequently cyclized to form the pyridine ring. The resulting compound is then treated with methyl iodide to form the final product, dimethyl 4-(2,3,4-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate.
Applications De Recherche Scientifique
TTP488 has been studied extensively for its potential therapeutic applications. In particular, it has been shown to have potential in the treatment of Alzheimer's disease, diabetes, and cancer. In Alzheimer's disease, TTP488 has been shown to reduce inflammation and improve cognitive function in animal models. In diabetes, TTP488 has been shown to improve insulin sensitivity and reduce inflammation. In cancer, TTP488 has been shown to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy.
Propriétés
IUPAC Name |
dimethyl 4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO7/c1-22-13-7-6-10(15(23-2)16(13)24-3)14-11(17(20)25-4)8-19-9-12(14)18(21)26-5/h6-9,14,19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFACOYJLYDDZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-(2-allyl-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B5378621.png)
![N-ethyl-3-{6-[(2-hydroxyethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5378629.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5378636.png)


![1-methyl-4-[2-(propylthio)benzoyl]piperazine](/img/structure/B5378652.png)
![N-ethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5378665.png)



![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B5378690.png)


![N-(3-fluoro-4-methylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378709.png)